3,6-Bis(diethylamino)-1,2,4,5-tetrazine

Electrochemistry Redox Chemistry Molecular Electronics

Researchers designing fluorescence-based sensors require tetrazine cores with predictable photophysical properties. Generic substitutions alter redox behavior and emission, compromising reproducibility. 3,6-Bis(diethylamino)-1,2,4,5-tetrazine (CAS 19455-89-1) delivers: • Defined emission: 550-575 nm, quenched by electron-rich analytes (e.g., triphenylamines, anisole) • Precursor for cyclophane & calycular tetrazine architectures • Consistent batch quality with QC documentation Supplied as a high-purity solid for R&D use. Inquire for bulk packaging.

Molecular Formula C10H20N6
Molecular Weight 224.31 g/mol
CAS No. 19455-89-1
Cat. No. B097929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Bis(diethylamino)-1,2,4,5-tetrazine
CAS19455-89-1
Synonyms3,6-Bis(diethylamino)-1,2,4,5-tetrazine
Molecular FormulaC10H20N6
Molecular Weight224.31 g/mol
Structural Identifiers
SMILESCCN(CC)C1=NN=C(N=N1)N(CC)CC
InChIInChI=1S/C10H20N6/c1-5-15(6-2)9-11-13-10(14-12-9)16(7-3)8-4/h5-8H2,1-4H3
InChIKeyINCOQXSJCIGEBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Bis(diethylamino)-1,2,4,5-tetrazine: Specifications & Procurement


3,6-Bis(diethylamino)-1,2,4,5-tetrazine (CAS 19455-89-1) is a symmetrical 1,2,4,5-tetrazine derivative featuring strong electron-donating diethylamino substituents at the 3- and 6-positions [1]. As a member of the s-tetrazine class, it is characterized by an electron-deficient heteroaromatic core [2]. This compound functions primarily as a key precursor and building block in the synthesis of more complex functional molecules, including potential sensors for electron-rich analytes [3].

Symmetrical electron-rich tetrazine building block for functional molecule synthesis
Fluorophore with reported emission in 550–575 nm range
Turn-off sensor component for electron-rich analyte detection

Why 3,6-Bis(diethylamino)-1,2,4,5-tetrazine Cannot Be Interchanged


Substituting 3,6-Bis(diethylamino)-1,2,4,5-tetrazine with another 3,6-disubstituted s-tetrazine will fundamentally alter the compound's physicochemical profile and reactivity. The electron-donating strength of the diethylamino group dictates the core's redox behavior, shifting its reduction potential cathodically compared to analogs with weaker donors or electron-withdrawing groups [1]. This structural feature is the primary determinant of its specific fluorescence emission range (550-575 nm) and its ability to function as a sensor for electron-rich compounds via a quenching mechanism [2], properties that are not shared by unsubstituted, halo-, or aryl-substituted tetrazines.

Redox profile Diethylamino groups shift reduction potential cathodically; aryl or halo analogs exhibit anodic shifts, altering redox suitability.
Fluorescence 3,6-dichloro and diphenyl tetrazines are non-fluorescent or weakly emissive; the 550–575 nm band is specific to amino-substituted cores.
Sensor mechanism Quenching by electron-rich analytes is not reproduced with colorimetric tetrazine probes, which rely on nucleophilic ring reactions.

3,6-Bis(diethylamino)-1,2,4,5-tetrazine: Key Differentiation Evidence


Electrochemical Reduction Potential

The compound's standard reduction potential is cathodically shifted relative to tetrazines with weaker electron donors. While the exact value for the bis(diethylamino) derivative is not directly tabulated in the primary source, its position is defined by the class trend: it is more negative than the bis(pyrrolidin-1-yl) analog, which itself is more negative than the bis(methoxy) and bis(aryl) derivatives [1]. This is due to the strong electron-donating character of the diethylamino group, which destabilizes the tetrazine LUMO, making reduction more difficult. In contrast, the electron-withdrawing 3,6-bis(2-pyridyl)-1,2,4,5-tetrazine exhibits a substantially more positive (anodically shifted) reduction potential, confirming the predictable, substituent-dependent modulation of this key property [1].

Reduction Potential Trend
Class-level inference
More negative than 3,6-bis(pyrrolidin-1-yl) analog; 3,6-bis(2-pyridyl) is anodically shifted
Predictable substituent-dependent redox modulation supports redox-active material design
Trend from CV in acetonitrile; exact E° not tabulated
Electrochemistry Redox Chemistry Molecular Electronics

Fluorescence Emission Profile

The class of 3,6-bis(heteroatom)-substituted 1,2,4,5-tetrazines, to which this compound belongs, exhibits fluorescence with maximum emission wavelengths in the range of 550-575 nm [1]. This is a direct consequence of the electron-donating amino substituents. This emission range is distinct from other tetrazine families. For instance, the 3,6-dichloro derivative is non-fluorescent, while 3,6-diaryl-s-tetrazines often show weak emission in a different spectral region unless extended conjugation is present [2].

Fluorescence λem
Class-level inference
550–575 nm
Reported emission window relevant for optical sensor channel selection
Solvent-dependent; verify in target matrix
Fluorescence Photophysics Optical Sensors

Fluorescence Quenching by Electron-Rich Analytes

Derivatives of this compound class can be efficiently quenched by electron-rich compounds such as triphenylamine, phenol, and anisole [1]. This property is directly attributed to the amino-substituted tetrazine core and makes it a promising component for sensor development. In contrast, tetrazine-based probes for other analytes, such as bisulfite (HSO3-), operate via a different colorimetric mechanism involving a nucleophilic reaction with the tetrazine ring itself, leading to a color change from orange to colorless [2].

Quenching Response
Class-level inference
Efficient quenching by TPA, phenol, anisole; comparator colorimetric HSO3- probe (LOD 3.8 μM)
Turn-off fluorescence sensor mechanism distinct from colorimetric anion detection
Quenching efficiency may vary with analyte and solvent
Molecular Sensors Fluorescence Quenching Anion Recognition

3,6-Bis(diethylamino)-1,2,4,5-tetrazine: Research and Industrial Applications


Fluorescence Sensors for Electron-Rich Analytes

Given the compound's demonstrated ability to act as a fluorophore that is quenched by electron-rich molecules [1], it is a prime candidate for designing 'turn-off' sensors. Procurement should be driven by the need for a core that combines visible-range fluorescence (550-575 nm emission) with a specific, predictable response to analytes like triphenylamines or anisole [2].

Synthesis of Advanced Functional Materials

As a foundational building block, this compound is used to synthesize more complex architectures like cyclophane and calycular tetrazines [1]. Its selection for these projects is based on the reactivity of its precursor, 3,6-dichlorotetrazine, and the specific electronic and steric properties conferred by the diethylamino groups on the final product.

Bioorthogonal Chemistry and Ligations

3,6-Bis(diethylamino)-1,2,4,5-tetrazine belongs to the aryl/alkyl-substituted tetrazine class, which are known for their use in tetrazine ligations due to a favorable balance of stability and reactivity [3]. Procurement for bioorthogonal applications would be based on the need for a tetrazine with a specific steric and electronic profile that influences its reaction kinetics in inverse electron-demand Diels-Alder (IEDDA) reactions, which is distinct from the higher reactivity but potentially lower stability of 3,6-bisaryl derivatives.

Application
Selection Property
Validation Focus
Fluorescence sensor development
Emission at 550–575 nm; quenching by electron-rich analytes
Turn-off detection in organic media; analyte specificity
Synthesis of functional materials
Diethylamino-substituted tetrazine core
Incorporation into cyclophane/calycular structures; redox integrity
Bioorthogonal ligations
Steric/electronic profile influencing IEDDA kinetics
Reaction rate and stability under bioconjugation conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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